Omeprazole Sulfide Hydrochloride
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Overview
Description
Omeprazole Sulfide Hydrochloride is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of benzimidazole and is structurally related to omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole Sulfide Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyl-4-methoxy-2-pyridine and 5-methoxy-2-mercaptobenzimidazole.
Reaction with Chloromethyl Ether: The pyridine derivative is reacted with chloromethyl ether to form 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
Thioether Formation: This intermediate is then reacted with 5-methoxy-2-mercaptobenzimidazole to form the desired thioether compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to the thioether form under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperoxybenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethyl acetate, methylene chloride.
Major Products
Sulfoxides: Formed by oxidation.
Sulfones: Further oxidation of sulfoxides.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other benzimidazole derivatives.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in gastric acid secretion.
Medicine
Proton Pump Inhibitor: Used in the treatment of gastric acid-related disorders such as GERD and peptic ulcers.
Industry
Pharmaceuticals: Key intermediate in the production of omeprazole and related drugs.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Omeprazole: 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole.
Esomeprazole: S-isomer of omeprazole with similar properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Omeprazole Sulfide Hydrochloride is unique due to its specific structural modifications, which provide distinct pharmacokinetic properties and potentially improved efficacy in certain conditions compared to its analogs .
Properties
Molecular Formula |
C17H20ClN3O2S |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);1H |
InChI Key |
YBYNGBZTCAXGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC.Cl |
Origin of Product |
United States |
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